1-(3,4-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Description
The compound 1-(3,4-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a 3,4-dichlorobenzyl substituent at position 1, a nitro group at position 3, and a trifluoromethyl group at position 4. Pyridinones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O3/c14-9-2-1-7(3-10(9)15)5-19-6-8(13(16,17)18)4-11(12(19)21)20(22)23/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYZOOYCMEQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, commonly referred to as compound 1, is a synthetic organic compound with a complex structure characterized by its molecular formula and a molecular weight of 367.11 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- CAS Number : 338755-28-5
- Molecular Structure : The compound features a pyridinone core substituted with a dichlorobenzyl group and a trifluoromethyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compound 1 exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These results suggest that compound 1 could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, compound 1 has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes findings from recent studies:
These findings indicate the potential of compound 1 as an anti-inflammatory agent, which may be beneficial in treating inflammatory diseases.
The exact mechanism through which compound 1 exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Molecular docking studies have indicated potential binding sites on key microbial targets, which could explain its observed antimicrobial activity.
Case Studies
Several case studies have highlighted the efficacy of compound 1 in various applications:
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of compound 1 against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with an MIC comparable to standard treatments. -
Case Study on Anti-inflammatory Properties :
In a murine model of arthritis, administration of compound 1 resulted in reduced joint swelling and inflammation markers, suggesting its potential utility in managing autoimmune conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(3,4-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibacterial agent .
Anticancer Potential
Recent investigations have focused on the compound's anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells in several lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its structure suggests it may act as an insect growth regulator (IGR), disrupting the life cycle of pests. Field trials have indicated that formulations containing this compound can reduce populations of common agricultural pests without harming beneficial insects .
Materials Science
Polymer Additives
In materials science, 1-(3,4-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has been explored as an additive in polymer formulations to enhance thermal stability and resistance to degradation. Studies show that incorporating this compound into polyvinyl chloride (PVC) improves its mechanical properties and longevity under environmental stressors .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
a) Substituent Position and Electronic Effects
- 3,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl : The target compound’s 3,4-dichlorobenzyl group (meta/para Cl) reduces steric hindrance compared to the 2,6-dichlorobenzyl (ortho Cl) analog . This may enhance its ability to interact with planar biological targets (e.g., enzyme active sites).
- Nitro and Trifluoromethyl Groups: The electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively, increase the compound’s electrophilicity and metabolic stability compared to analogs like 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone, which lacks these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
